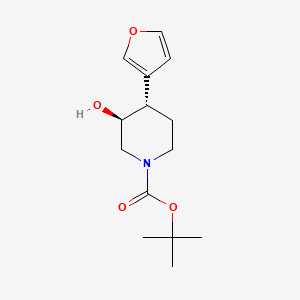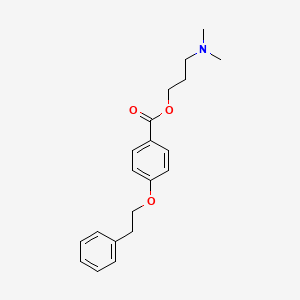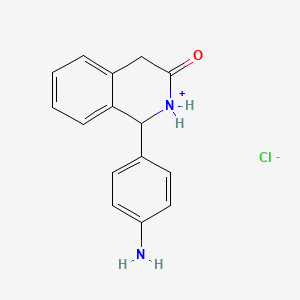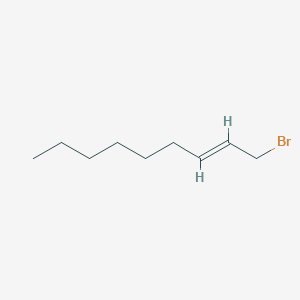
Ammonium magnesium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium magnesium sulfate, also known as this compound hexahydrate, is a chemical compound with the formula (NH₄)₂Mg(SO₄)₂·6H₂O. It is commonly found in nature as the mineral boussingaultite. This compound is characterized by its white crystalline appearance and high solubility in water. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium magnesium sulfate can be synthesized through the reaction of magnesium sulfate with ammonium sulfate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is allowed to crystallize to form this compound hexahydrate crystals. The reaction can be represented as follows: [ \text{MgSO₄} + \text{(NH₄)₂SO₄} + 6\text{H₂O} \rightarrow \text{(NH₄)₂Mg(SO₄)₂·6H₂O} ]
Industrial Production Methods
In industrial settings, this compound is often produced as a by-product of the production of other chemicals, such as ammonium sulfate and magnesium sulfate. The process involves the controlled mixing of these two compounds in large reactors, followed by crystallization and purification steps to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium magnesium sulfate undergoes various chemical reactions, including:
Decomposition: Upon heating, this compound decomposes to release ammonia, sulfur dioxide, and water vapor.
Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form magnesium hydroxide and ammonium sulfate.
Precipitation: It can react with other salts to form precipitates, such as magnesium carbonate when reacted with sodium carbonate.
Common Reagents and Conditions
Decomposition: Heating at temperatures above 100°C.
Hydrolysis: Reaction with water at room temperature.
Precipitation: Reaction with sodium carbonate in an aqueous solution.
Major Products Formed
Decomposition: Ammonia, sulfur dioxide, and water vapor.
Hydrolysis: Magnesium hydroxide and ammonium sulfate.
Precipitation: Magnesium carbonate.
Wissenschaftliche Forschungsanwendungen
Ammonium magnesium sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium and ammonium ions.
Biology: Employed in the preparation of culture media for microbial growth and as a nutrient supplement in biological studies.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in certain medical treatments.
Industry: Utilized in the production of fertilizers, fire retardants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ammonium magnesium sulfate involves the release of magnesium and ammonium ions in aqueous solutions. These ions can interact with various molecular targets and pathways, including:
Magnesium Ions: Act as cofactors for numerous enzymatic reactions, playing a crucial role in cellular metabolism and biochemical processes.
Ammonium Ions: Participate in nitrogen metabolism and can be utilized by plants and microorganisms as a nitrogen source.
Vergleich Mit ähnlichen Verbindungen
Ammonium magnesium sulfate can be compared with other similar compounds, such as:
Ammonium Sulfate: (NH₄)₂SO₄, primarily used as a fertilizer and in protein purification.
Magnesium Sulfate:
Potassium Magnesium Sulfate: K₂Mg(SO₄)₂, used as a fertilizer and in various industrial applications.
Uniqueness
This compound is unique due to its combination of ammonium and magnesium ions, which provides distinct properties and applications compared to other similar compounds. Its high solubility and ability to release both magnesium and ammonium ions make it particularly valuable in scientific research and industrial processes.
Eigenschaften
Molekularformel |
H8MgN2O8S2 |
|---|---|
Molekulargewicht |
252.5 g/mol |
IUPAC-Name |
magnesium;azane;hydrogen sulfate |
InChI |
InChI=1S/Mg.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |
InChI-Schlüssel |
DCNGHDHEMTUKNP-UHFFFAOYSA-L |
Kanonische SMILES |
N.N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)


![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)






